molecular formula C13H7ClFIO B3023689 3-Chloro-5-fluoro-4'-iodobenzophenone CAS No. 951890-46-3

3-Chloro-5-fluoro-4'-iodobenzophenone

Cat. No.: B3023689
CAS No.: 951890-46-3
M. Wt: 360.55 g/mol
InChI Key: SPZOWBZSQSGEPD-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4’-iodobenzophenone is a polyhalogenated benzophenone derivative. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzophenone core. It is primarily used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method includes the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper complexes to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 3-Chloro-5-fluoro-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted benzophenone derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

3-Chloro-5-fluoro-4’-iodobenzophenone is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-iodobenzophenone involves its ability to undergo various chemical transformations. The presence of multiple halogen atoms allows for selective reactivity, enabling the compound to participate in diverse reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZOWBZSQSGEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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